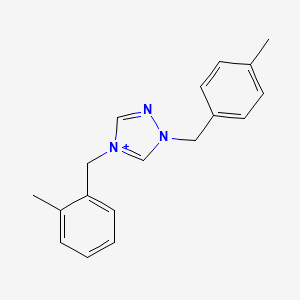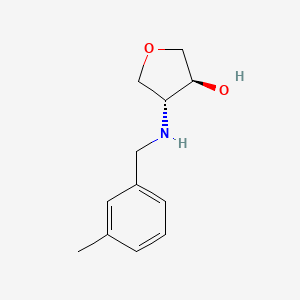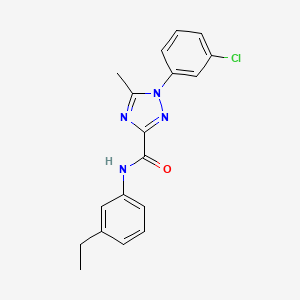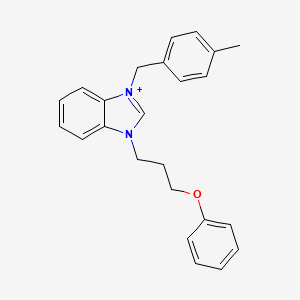![molecular formula C14H13BrN4O2 B13366507 2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide](/img/structure/B13366507.png)
2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromophenoxy group and a pyridinyl-imino moiety, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
The synthesis of 2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide typically involves the reaction of 4-bromophenol with 2-chloropyridine in the presence of a base to form the intermediate 4-bromophenoxy-2-pyridine. This intermediate is then reacted with hydrazine hydrate and acetic anhydride under controlled conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide can be compared with other similar compounds, such as:
4-bromo-2-[imino(2-pyridinyl)methyl]aniline: This compound shares a similar structure but lacks the acetohydrazide moiety, which may result in different chemical and biological properties.
2-(4-bromophenoxy)methylpyrimidine:
4-bromo-2-(2-pyridinylmethyl)phenol: This compound has a hydroxyl group instead of an imino group, which can affect its chemical behavior and biological activity.
The uniqueness of 2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C14H13BrN4O2 |
|---|---|
Molekulargewicht |
349.18 g/mol |
IUPAC-Name |
N-[(Z)-[amino(pyridin-2-yl)methylidene]amino]-2-(4-bromophenoxy)acetamide |
InChI |
InChI=1S/C14H13BrN4O2/c15-10-4-6-11(7-5-10)21-9-13(20)18-19-14(16)12-3-1-2-8-17-12/h1-8H,9H2,(H2,16,19)(H,18,20) |
InChI-Schlüssel |
IDCYGEHGLZZWHK-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C(=N/NC(=O)COC2=CC=C(C=C2)Br)/N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=NNC(=O)COC2=CC=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methyl-3-[6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366457.png)

![2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13366463.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13366472.png)
![1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366489.png)
![1-Benzyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13366490.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)

![3-[(Benzylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366517.png)
